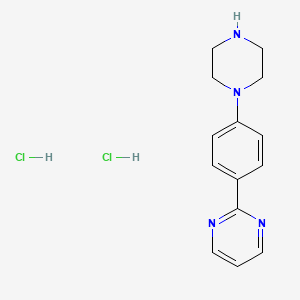
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
Vue d'ensemble
Description
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1427195-19-4 . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is 1S/C14H16N4.2ClH/c1-6-16-14 (17-7-1)12-2-4-13 (5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Physical And Chemical Properties Analysis
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a solid at room temperature . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
- Application Summary : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
- Methods of Application : The bioactivities of these compounds were evaluated by the Ellman’s method . The most potent compound, 6g, was further analyzed by kinetic study to understand its mechanism of inhibition against AChE .
- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicated that compound 6g was a selective AChE inhibitor .
Serotonin Reuptake Inhibitors
- Application Summary : A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
- Methods of Application : The inhibitory activity of these compounds was evaluated in vitro .
- Results : Most of the evaluated compounds displayed potent 5-HT reuptake inhibition .
Antidepressant
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antidepressants .
- Methods of Application : The antidepressant activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antidepressant activity .
Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary : 1-(2-Pyrimidyl)piperazine, a metabolite of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, can be used as a derivatization reagent for the carboxyl groups on peptides .
- Methods of Application : This compound is used during the spectrophotometric analysis of phosphopeptides .
- Results : The use of 1-(2-Pyrimidyl)piperazine enhances the accuracy and precision of peptide analysis .
Antihistamines
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antihistamines .
- Methods of Application : The antihistamine activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antihistamine activity .
Antiparasitic
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antiparasitic .
- Methods of Application : The antiparasitic activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antiparasitic activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPFUNYMQHELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



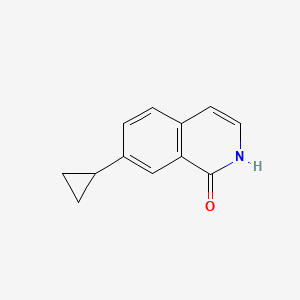
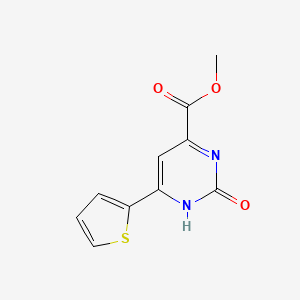
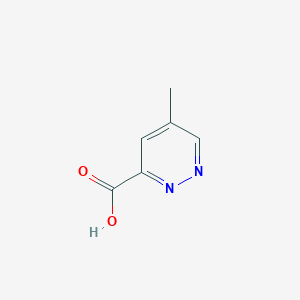
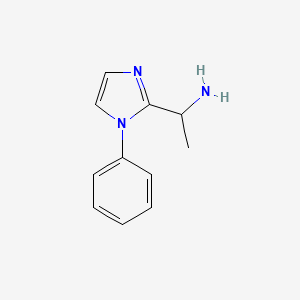
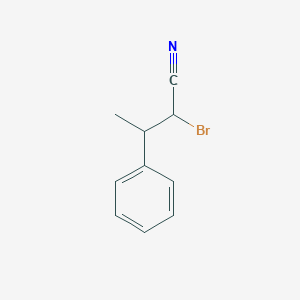
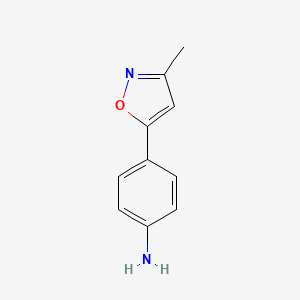
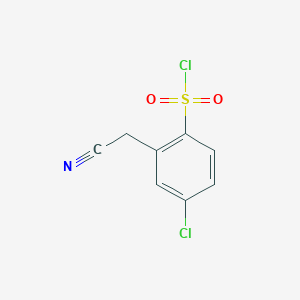
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)
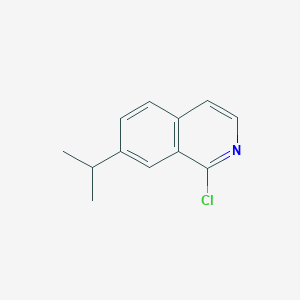
![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
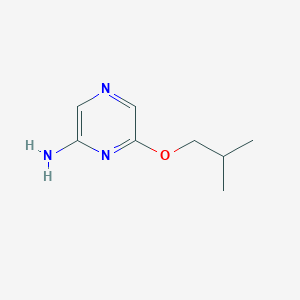

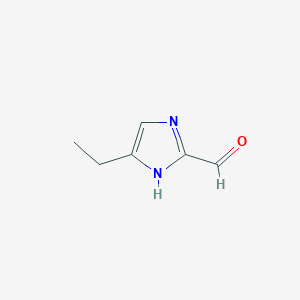
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)